2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
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Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Molecular Formula
- C20H22N4O3S
Structural Features
- The compound features a triazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of thiophene and phenyl groups may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the triazole class. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(4-ethoxyphenyl)-... | MCF-7 (Breast Cancer) | 27.3 |
2-(4-ethoxyphenyl)-... | HCT-116 (Colon Cancer) | 6.2 |
These findings suggest that the compound may exhibit similar potency against cancer cells due to its structural characteristics that allow for effective binding to cellular targets .
Antimicrobial Activity
Compounds in the triazole family have also been reported to possess antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth effectively:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(4-ethoxyphenyl)-... | Staphylococcus aureus | < 10 µg/mL |
2-(4-ethoxyphenyl)-... | Escherichia coli | < 15 µg/mL |
Such activities are attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Interference with DNA Replication : Compounds like this one may interact with DNA or RNA synthesis processes, leading to impaired cellular replication.
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of a structurally related compound in vitro against several cancer cell lines, including MCF-7 and HCT-116. The results demonstrated a dose-dependent response, indicating that higher concentrations led to increased cytotoxicity.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of a series of triazole derivatives, revealing that modifications in substituent groups significantly affected their potency against various pathogens. The study concluded that the introduction of ethoxy and methoxy groups enhanced the antimicrobial activity compared to their unsubstituted counterparts.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-4-34-18-13-11-17(12-14-18)24-29-26-27-16(2)22(23(31(26)30-24)21-10-7-15-35-21)25(32)28-19-8-5-6-9-20(19)33-3/h5-15,23H,4H2,1-3H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDZIXAYAQDCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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